![molecular formula C15H15NOS3 B5845034 1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B5845034.png)
1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
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Overview
Description
1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core with multiple substituents, including a thioxo group and a dithiolo ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the quinoline core, followed by the introduction of the thioxo and dithiolo groups through subsequent reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thioxo and dithiolo groups play a crucial role in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one: A structurally similar compound with a butanone group instead of an ethanone group.
2-(4-fluorophenoxy)-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone: Features a fluorophenoxy group, adding different chemical properties.
Uniqueness
1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.
Biological Activity
1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This article explores its biological activity through detailed research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a quinoline core with thioxo and dithiolo substituents. Its unique structure allows for diverse chemical interactions that are crucial for its biological activity.
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C15H15NOS3 |
Molecular Weight | 305.42 g/mol |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The thioxo and dithiolo groups are believed to play significant roles in binding to enzymes or receptors, modulating their activity and leading to various biological effects. Research indicates that it may exhibit antimicrobial and anticancer properties by inhibiting specific kinases involved in cell proliferation and survival pathways .
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds derived from the dithioloquinoline framework have shown significant inhibitory effects on several kinases associated with cancer progression. A study demonstrated that certain derivatives exhibited IC50 values below 0.5 μM against JAK3 and NPM1-ALK kinases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound demonstrated superior antibacterial efficacy compared to conventional antibiotics like ampicillin and streptomycin .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this compound has shown potential anti-inflammatory effects comparable to indomethacin in various assays. The ability to modulate inflammatory pathways makes it a candidate for further therapeutic exploration .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of derivatives based on this compound:
- Study on Antitumor Activity :
- Antimicrobial Evaluation :
Summary of Biological Activities
Properties
IUPAC Name |
1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS3/c1-8-5-6-11-10(7-8)12-13(19-20-14(12)18)15(3,4)16(11)9(2)17/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEFGUMYRFLHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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